molecular formula C8H17Cl2N5 B6270870 3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2624134-95-6

3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B6270870
CAS No.: 2624134-95-6
M. Wt: 254.2
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Description

3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

    Reaction Conditions: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Purification: The resulting 1,2,3-triazole product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines.

Scientific Research Applications

3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,3-triazole
  • 1,2,3-triazole-4-carboxylic acid
  • 1,2,3-triazole-5-thiol

Uniqueness

3-methyl-1-[(1H-1,2,3-triazol-5-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring and the triazole moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2624134-95-6

Molecular Formula

C8H17Cl2N5

Molecular Weight

254.2

Purity

91

Origin of Product

United States

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